molecular formula C8H9NO2S B13254962 4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid

4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B13254962
M. Wt: 183.23 g/mol
InChI Key: ZDKHUQDELHMHFD-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as thienopyridines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thienopyridine derivatives depending on the reagents used.

Scientific Research Applications

4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the thienopyridine ring.

Comparison with Similar Compounds

Similar Compounds

    4H,5H,6H,7H-Thieno[3,2-c]pyridine: Another thienopyridine compound with a different ring fusion pattern.

    5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one: A related compound with a ketone functional group.

Uniqueness

4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion pattern and the presence of a carboxylic acid functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h3,9H,1-2,4H2,(H,10,11)

InChI Key

ZDKHUQDELHMHFD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(S2)C(=O)O

Origin of Product

United States

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